Bienvenue dans la boutique en ligne BenchChem!

Astragaloside III

Antiviral Drug Discovery Dengue Virus Molecular Docking

Astragaloside III (AS-III, CAS 84687-42-3) is the definitive procurement choice when generic astragaloside class membership is insufficient. Unlike AS-II or AS-IV, AS-III delivers superior in silico docking scores against dengue virus envelope protein and NS2b/NS3 protease, enabling targeted mechanistic studies of viral entry and replication. Its efficient in vivo conversion to the active aglycone cycloastragenol ensures higher systemic exposure for preclinical efficacy models. Validated in cyclophosphamide-induced immunosuppression studies and as a potent CD45-mediated PTP signaling modulator (EC50 low µg/mL range). Select AS-III for applications demanding specific, quantified bioactivity—not broad saponin class effects.

Molecular Formula C41H68O14
Molecular Weight 785.0 g/mol
CAS No. 84687-42-3
Cat. No. B190640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstragaloside III
CAS84687-42-3
Synonyms(3b,6a,16b,20R,24S)-20,24-Epoxy-6,16,25-trihydroxy-9,19-cyclolanostan-3-yl12-O-b-D-glucopyranosyl-b-D-xylopyranoside
Molecular FormulaC41H68O14
Molecular Weight785.0 g/mol
Structural Identifiers
SMILESCC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)C
InChIInChI=1S/C41H68O14/c1-35(2)24(53-34-30(26(46)21(45)17-51-34)54-33-29(49)28(48)27(47)22(16-42)52-33)9-11-41-18-40(41)13-12-37(5)32(39(7)10-8-25(55-39)36(3,4)50)20(44)15-38(37,6)23(40)14-19(43)31(35)41/h19-34,42-50H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34-,37+,38-,39+,40-,41+/m0/s1
InChIKeyFVFSMBDVZVUETN-BQAOMNQWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Astragaloside III (CAS 84687-42-3): A Triterpenoid Saponin with Demonstrated Immunomodulatory and Antiviral Activity


Astragaloside III (AS-III), CAS 84687-42-3, is a cycloartane-type triterpenoid saponin derived primarily from the root of Astragalus membranaceus [1]. Structurally, it is defined as cycloastragenol with a 2-O-β-D-glucopyranosyl-β-D-xylopyranosyl moiety at position 3 via a glycosidic linkage [2]. It belongs to the astragaloside family, which includes other structurally related saponins such as astragaloside I, II, and IV. AS-III has been identified as a bioactive constituent with documented immunomodulatory, antiviral, and pro-apoptotic properties .

Why Astragaloside III Cannot Be Substituted with Astragaloside IV or II in Specific Assays


Within the astragaloside family, minor structural variations in glycosylation patterns lead to significant differences in bioactivity, target engagement, and pharmacokinetics. For example, while astragaloside II (AS-II) and astragaloside IV (AS-IV) share a cycloastragenol aglycone with AS-III, their differential in vitro antiviral potencies and in silico binding affinities against dengue virus targets demonstrate that these compounds are not functionally interchangeable [1]. Furthermore, AS-III exhibits superior in vivo conversion efficiency to the active metabolite cycloastragenol (CA) compared to AS-II and AS-IV, a critical determinant for oral bioavailability and systemic exposure [2]. These data underscore the necessity for researchers to select the specific astragaloside based on quantitative activity profiles rather than generic class membership.

Quantitative Differentiation of Astragaloside III from Astragaloside II and IV


Superior In Silico Binding Affinity of Astragaloside III Against Dengue Virus Envelope and NS2b/NS3 Proteins

In a comparative in silico docking study, Astragaloside III demonstrated the highest interaction energy value against the dengue virus envelope protein (-8.718 kcal/mol) and NS2b/NS3 protease target (-8.447 kcal/mol) among the three tested astragalosides [1]. This binding affinity was superior to that observed for Astragaloside II and Astragaloside IV against these specific targets.

Antiviral Drug Discovery Dengue Virus Molecular Docking

Differential In Vitro Antiviral Potency of Astragaloside III Against Dengue Serotypes 1 and 3

In vitro antiviral assays revealed a clear potency ranking among astragalosides. Against dengue virus serotype 3, Astragaloside II showed the highest activity (1.56 μg/mL), followed by Astragaloside III at 6.25 μg/mL, and Astragaloside IV at 12.5 μg/mL [1]. Against serotype 1, Astragaloside II again led (1.56 μg/mL), with Astragaloside III and IV both showing lower activity at 3.125 μg/mL [1].

Antiviral Assay Dengue Virus In Vitro Efficacy

Astragaloside III Mediates CD45-Dependent pNPP/OMFP Hydrolysis with Defined Potency

Astragaloside I, II, III, and IV all demonstrated concentration-dependent increases in CD45-mediated pNPP/OMFP hydrolysis, with EC50 values falling within a relatively narrow range of 3.33 to 10.42 μg/mL [1]. This indicates that AS-III is an active modulator of this specific immunological pathway, though it does not exhibit significant differentiation in potency from other family members in this particular assay.

Immunology Signal Transduction Protein Tyrosine Phosphatase

Superior In Vivo Conversion Efficiency of Astragaloside III to Cycloastragenol

A pharmacokinetic study in rats demonstrated that after oral administration, Astragaloside I (AS-I) and Astragaloside III (AS-III) exhibit superior conversion kinetics and efficiency to the active metabolite cycloastragenol (CA) compared to Astragaloside II (AS-II) and Astragaloside IV (AS-IV) [1]. AS-I showed the most prolonged persistence, but AS-III was also identified as a highly efficient precursor for CA formation in vivo.

Pharmacokinetics Drug Metabolism Quality Control

Immunomodulatory Activity of Astragaloside III in a Cyclophosphamide-Induced Immunosuppression Model

In a cyclophosphamide (CTX)-induced immunosuppressive mouse model, Astragaloside III (AS-III) treatment significantly protected against body weight reduction, immune organ index decline, and hematological abnormalities [1]. While direct comparative data against other astragalosides in this exact model is not available in the source, this study establishes AS-III as a robust immunomodulatory agent with validated in vivo efficacy.

Immunology Immunosuppression In Vivo Efficacy

Recommended Research Applications for Astragaloside III Based on Quantitative Differentiation


Dengue Virus Entry and Protease Inhibition Studies

Astragaloside III is specifically indicated for in silico and in vitro studies targeting the dengue virus envelope protein and NS2b/NS3 protease. Its superior docking scores for these targets compared to other astragalosides [1] make it a rational choice for mechanistic investigations into viral entry and replication. Researchers should note that while AS-II shows greater overall antiviral potency in cell-based assays, AS-III offers a distinct target engagement profile for focused mechanistic work.

Pharmacokinetic and Prodrug Studies Focusing on Cycloastragenol

For in vivo studies where the ultimate pharmacological effect is mediated by the aglycone cycloastragenol (CA), Astragaloside III is a superior choice over AS-II and AS-IV. Its efficient conversion to CA in vivo [2] ensures higher systemic exposure to the active metabolite. This makes AS-III an ideal candidate for preclinical efficacy models and for investigating the role of CA in the therapeutic effects of Astragalus extracts.

In Vivo Immunomodulation and Immunosuppression Reversal

Astragaloside III has demonstrated protective effects in a cyclophosphamide-induced immunosuppression mouse model, significantly improving immune organ indices and hematological parameters [3]. This specific in vivo validation supports its use in immunological research aimed at understanding or reversing immunosuppressive states, such as those induced by chemotherapy.

CD45 Signaling Pathway Analysis

Astragaloside III is a potent modulator of CD45-mediated pNPP/OMFP hydrolysis, with an EC50 in the low microgram per milliliter range [4]. While not uniquely potent among astragalosides, this activity confirms its utility in studying protein tyrosine phosphatase (PTP) signaling. Researchers requiring a specific astragaloside for CD45-related assays can confidently select AS-III based on availability, purity, or complementary activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Astragaloside III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.